molecular formula C21H28D4O2 B602716 Pregnenolone-17alpha,21,21,21-D4 CAS No. 61574-54-7

Pregnenolone-17alpha,21,21,21-D4

Cat. No. B602716
CAS RN: 61574-54-7
M. Wt: 320.509
InChI Key: ORNBQBCIOKFOEO-QVFJSNPXSA-N
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Description

Pregnenolone-17alpha,21,21,21-D4 is a labelled version of Pregnenolone . Pregnenolone is an endogenous steroid hormone involved in the steroidogenesis of progesterone, mineralocorticoids, glucocorticoids, androgens, and estrogens . It is used for the inhibition of M1 receptor- and M3 receptor-mediated currents with IC50 of 11.4 μM and 6.0 μM, respectively .


Molecular Structure Analysis

The molecular formula of Pregnenolone-17alpha,21,21,21-D4 is C21H28D4O2 . The molecular weight is 320.50 .


Physical And Chemical Properties Analysis

Pregnenolone-17alpha,21,21,21-D4 is a white to off-white solid . It is soluble in Chloroform, Ethanol, and Methanol . The melting point is 180-184°C .

Scientific Research Applications

Steroidogenesis Research

Pregnenolone-17alpha,21,21,21-D4 is a biosynthetic precursor to other steroids such as corticosteroids, androgens, and estrogens . It is converted to progesterone by 3-beta-hydroxysteroid dehydrogenase or to 17-OH-pregnenolone by 17-alpha-hydroxylase . Researchers investigating how these enzymes function need to quantify pregnenolone within an analytical range of 10 to 500 ng/dL (0.3 to 1.5 nmol/L) in blood serum .

Hormone Imbalance Studies

Researchers investigating anomalies of these enzymes, which result in steroid hormone imbalances, need to measure pregnenolone within an analytical range of 10 to 500 ng/dL of blood serum .

High-Throughput LC-MS/MS Measurement

Pregnenolone-17alpha,21,21,21-D4 is used in high-throughput LC-MS/MS measurement of pregnenolone in human blood serum for research purposes . This method provides reliable quantitation from 10 to 500 ng/dL with ion-ratio confirmation .

Development of Analytical Methods

The deuterated structure of Pregnenolone-17alpha,21,21,21-D4 makes it an invaluable tool in analytical chemistry. Its unique mass spectrometric properties can facilitate the development of highly sensitive and selective analytical methods .

Clinical Research

Pregnenolone-17alpha,21,21,21-D4 is used in the quantification of pregnenolone in human blood serum for clinical research purposes . This method provides simple, economical sample extraction/derivatization procedure .

Throughput Capabilities

Pregnenolone-17alpha,21,21,21-D4 is used in methods that have throughput capabilities of 13, 26, or 52 injections per hour from 1-, 2-, or 4-channel HPLC systems .

properties

IUPAC Name

2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1/i1D3,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNBQBCIOKFOEO-QVFJSNPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024260
Record name (3beta)-3-Hydroxypregn-5-en-20-one-17,21,21,21-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregnenolone-17alpha,21,21,21-D4

CAS RN

61574-54-7
Record name (3beta)-3-Hydroxypregn-5-en-20-one-17,21,21,21-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pregnenolone-17alpha,21,21,21-D4
Reactant of Route 2
Pregnenolone-17alpha,21,21,21-D4
Reactant of Route 3
Pregnenolone-17alpha,21,21,21-D4
Reactant of Route 4
Pregnenolone-17alpha,21,21,21-D4
Reactant of Route 5
Pregnenolone-17alpha,21,21,21-D4
Reactant of Route 6
Pregnenolone-17alpha,21,21,21-D4

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